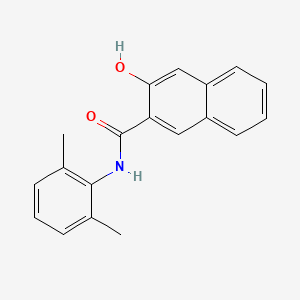

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12-6-5-7-13(2)18(12)20-19(22)16-10-14-8-3-4-9-15(14)11-17(16)21/h3-11,21H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMCCSHSPXMHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40758275 |

Source

|

| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-99-2 |

Source

|

| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Introduction and Strategic Overview

This compound is a member of the N-aryl-2-hydroxy-naphthalene-carboxamide class of compounds, often referred to as Naphthol AS derivatives. Molecules within this family are significant precursors in the dye industry and have garnered substantial interest in medicinal chemistry. Research has shown that structurally related hydroxynaphthalene-2-carboxamides exhibit promising potential as antimicrobial and antimycobacterial agents.[1][2][3] The synthesis of this target molecule represents a classic example of amide bond formation, a cornerstone reaction in organic and pharmaceutical chemistry.

The most direct and widely adopted synthetic strategy involves the condensation reaction between 3-hydroxy-2-naphthoic acid and 2,6-dimethylaniline. Due to the relatively low reactivity of the carboxylic acid and the steric hindrance imposed by the ortho-methyl groups on the aniline, direct thermal amidation is inefficient. Therefore, the reaction necessitates the use of a coupling agent to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine. This guide focuses on a robust and scalable protocol utilizing phosphorus trichloride (PCl₃) as the activating agent in a high-boiling aromatic solvent.

Reaction Mechanism: Phosphorus Trichloride-Mediated Amidation

The core of this synthesis is the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid by phosphorus trichloride. This process transforms the hydroxyl group of the carboxylic acid into a superior leaving group, creating a highly electrophilic acylating agent that is readily attacked by the nucleophilic amine, 2,6-dimethylaniline.

The proposed mechanism proceeds through the following key stages:

-

Activation of Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 3-hydroxy-2-naphthoic acid attacks the electrophilic phosphorus atom of PCl₃.

-

Formation of Acyl Phosphite Intermediate: This initial attack, followed by the loss of a chloride ion, generates a highly reactive acyl phosphite intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid.

-

Nucleophilic Attack by Amine: The nitrogen atom of 2,6-dimethylaniline, acting as a nucleophile, attacks the activated carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Product Formation and Catalyst Turnover: The tetrahedral intermediate collapses, eliminating a phosphorus-containing leaving group and a proton to yield the stable amide product, this compound.

Caption: Proposed mechanism for PCl₃-mediated amidation.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for the preparation of related N-aryl-hydroxynaphthalene-carboxamides.[1][4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Hydroxy-2-naphthoic acid | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |

| 2,6-Dimethylaniline | ≥99% | Acros Organics | Should be colorless or pale yellow. Distill if significantly colored. |

| Phosphorus trichloride (PCl₃) | ≥99% | Alfa Aesar | Handle with extreme care in a fume hood. |

| Chlorobenzene (or o-Xylene) | Anhydrous, ≥99.8% | Fisher Scientific | The solvent must be dry to prevent hydrolysis of PCl₃. |

| Ethanol | Reagent Grade | VWR | For recrystallization. |

| Round-bottom flask (250 mL) | - | - | Equipped with a magnetic stir bar. |

| Reflux condenser | - | - | With a drying tube (CaCl₂ or Drierite). |

| Addition funnel | - | - | For controlled addition of PCl₃ solution. |

| Heating mantle with temperature control | - | - | - |

| Büchner funnel and filter flask | - | - | For product isolation. |

Synthetic Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Phosphorus trichloride is highly corrosive, toxic, and reacts violently with water to produce HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Equip the top of the condenser with a drying tube to protect the reaction from atmospheric moisture.

-

Charging the Flask: To the flask, add 3-hydroxy-2-naphthoic acid (e.g., 10.0 mmol, 1.88 g) and 2,6-dimethylaniline (e.g., 10.5 mmol, 1.27 g, 1.3 mL). Add 50 mL of dry chlorobenzene. Stir the mixture at room temperature to form a suspension.

-

Preparation and Addition of PCl₃: In the addition funnel, prepare a solution of phosphorus trichloride (e.g., 4.0 mmol, 0.55 g, 0.35 mL) in 10 mL of dry chlorobenzene. Add this solution dropwise to the stirring suspension in the flask over 15-20 minutes. The addition may be slightly exothermic.

-

Reaction at Reflux: After the addition is complete, heat the reaction mixture to reflux (boiling point of chlorobenzene is ~132°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will typically precipitate as a solid. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold chlorobenzene and then with hexane to remove residual impurities.

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or toluene) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following data are expected for the final product.

| Analysis Method | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid. |

| Molecular Formula | C₁₉H₁₇NO₂ |

| Molecular Weight | 291.34 g/mol |

| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. |

| ¹H NMR (CDCl₃) | δ (ppm): ~10.0-11.0 (s, 1H, -OH), ~8.0-8.5 (s, 1H, -NH), ~7.1-8.0 (m, 9H, Ar-H), ~2.2-2.4 (s, 6H, -CH₃). The phenolic and amide protons may be broad and are D₂O exchangeable. |

| IR (KBr, cm⁻¹) | ν: ~3400 (O-H stretch), ~3300 (N-H stretch), ~1640-1660 (Amide I band, C=O stretch), ~1500-1600 (C=C aromatic stretch). |

| Mass Spec. (EI) | m/z: 291 [M]⁺, with fragmentation patterns corresponding to the loss of the dimethylphenyl group and other characteristic fragments. |

Field-Proven Insights and Troubleshooting

-

Rationale for Reagent Choices:

-

Phosphorus Trichloride (PCl₃): It is a highly effective and economical activating agent for forming the amide bond, particularly when dealing with less reactive or sterically hindered amines.[4][6] Its volatile byproducts are also relatively easy to manage.

-

Anhydrous Solvent: The exclusion of water is paramount. PCl₃ reacts violently with water, which would consume the reagent and generate acidic byproducts, ultimately halting the desired reaction and reducing the yield.

-

High Reflux Temperature: The elevated temperature overcomes the activation energy barrier for the reaction, especially given the steric hindrance from the two ortho-methyl groups on the 2,6-dimethylaniline, ensuring a reasonable reaction rate.[4]

-

-

Troubleshooting Common Issues:

-

Low or No Yield: This is most often due to wet reagents or solvents. Ensure all glassware is oven-dried and solvents are of anhydrous grade. Another cause could be insufficient reaction time or temperature.

-

Oily or Impure Product: If the product does not crystallize cleanly, it may be due to residual starting materials or the formation of byproducts. Ensure the stoichiometry is correct. Purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) can be employed if recrystallization is ineffective.

-

Dark Product Color: The aniline starting material can oxidize, leading to colored impurities. Using freshly distilled 2,6-dimethylaniline can result in a cleaner, lighter-colored product.

-

References

-

Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega.

-

Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. YouTube.

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.

-

One‐step Conversion of Amides and Esters to Acid Chlorides with PCl3. ResearchGate.

-

What are the products of reactions between amines and amides with phosphorus - containing compounds? ChemGulf Blog.

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI.

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.

-

Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers. ResearchGate.

-

Synthesis of some 3-hydroxynaphthalene-2-carbonylamino acid and dipeptide derivatives. International Journal of Peptide and Protein Research.

-

Synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides 1–22. ResearchGate.

-

Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. PubMed.

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate.

-

Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.

-

SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.

-

Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucj.org.ua [ucj.org.ua]

- 5. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physicochemical Properties of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a member of the promising class of hydroxynaphthanilides, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physicochemical properties, offering a foundational understanding for its application in research and development. While direct experimental data for this specific analogue is limited in publicly accessible literature, this document synthesizes information from closely related structures and established chemical principles to project its chemical behavior. We will delve into its structural features, predicted physicochemical parameters, a plausible synthetic route, and robust analytical methodologies for its characterization. This guide is intended to be a vital resource for scientists investigating this molecule and its potential applications.

Introduction: The Significance of the Naphthanilide Scaffold

The N-(aryl)-3-hydroxynaphthalene-2-carboxamide core structure has garnered considerable attention in the scientific community, primarily due to its diverse biological activities. Analogues of this scaffold have demonstrated potential as antimicrobial, particularly antimycobacterial, and anticancer agents.[1][2] The lipophilicity and hydrogen bonding capabilities imparted by the hydroxyl and amide functionalities are key determinants of their biological interactions. The specific analogue, this compound (CAS 92886-99-2), incorporates a sterically hindered 2,6-dimethylphenyl group, which can significantly influence its conformation, receptor binding, and metabolic stability. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for any rational drug design or material science application.

Molecular Structure and Key Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical properties of this compound, with a clear distinction between calculated and experimentally-derived values for analogous compounds.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 92886-99-2 | [3] |

| Molecular Formula | C₁₉H₁₇NO₂ | Calculated |

| Molecular Weight | 291.35 g/mol | Calculated |

Predicted Physicochemical Parameters

| Parameter | Predicted Value/Range | Rationale and Comparative Data |

| Aqueous Solubility | Very low | Naphthanilide derivatives are generally poorly soluble in water. For instance, 3-hydroxy-4'-methoxy-2-naphthanilide has a measured solubility of only 1.5 µg/mL at pH 7.4.[1] The large hydrophobic surface area of the naphthalene and dimethylphenyl rings suggests a similar low aqueous solubility. |

| pKa | 2.8 - 3.5 (Carboxylic Acid Precursor); ~9-10 (Phenolic Hydroxyl) | The pKa of the precursor, 3-hydroxy-2-naphthoic acid, is approximately 2.79-3.02.[2][4] The phenolic hydroxyl group in the final compound is expected to have a pKa in the range of 9-10, typical for naphthols. The amide proton is generally not considered acidic under physiological conditions. |

| LogP (Octanol-Water Partition Coefficient) | > 4 | Studies on a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have shown that lipophilicity is a key determinant of their biological activity.[5][6] DFT calculations on similar 3-hydroxynaphthalene-2-carboxanilide derivatives have predicted logP values in the range of 4-5.[7] The addition of two methyl groups on the phenyl ring would further increase the lipophilicity. |

Synthesis and Purification Workflow

The synthesis of this compound can be reliably achieved through a standard amidation reaction. The following protocol is a well-established method for the synthesis of related naphthanilide compounds.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Activation of 3-Hydroxy-2-naphthoic Acid

-

To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dry dichloromethane or tetrahydrofuran), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester. Causality: The activation of the carboxylic acid is crucial to facilitate the nucleophilic attack by the weakly basic aniline.

Step 2: Amide Bond Formation

-

Add 2,6-dimethylaniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. Expertise & Experience: The steric hindrance from the two methyl groups on the aniline may slow down the reaction rate compared to unhindered anilines. Gentle heating may be required to drive the reaction to completion.

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound. Trustworthiness: The purity of the final compound should be verified by melting point determination and spectroscopic analysis.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the naphthalene and dimethylphenyl rings, the amide proton, the hydroxyl proton, and the methyl groups. The chemical shifts will be influenced by the electronic environment and through-space interactions.

-

¹³C NMR spectroscopy will provide information on the number and type of carbon atoms in the molecule, confirming the presence of the carbonyl carbon, the hydroxyl-bearing carbon, and the aromatic carbons.[8][9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the C=O stretch of the amide carbonyl (around 1640-1680 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a powerful technique for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. The purity can be determined by the area percentage of the main peak in the chromatogram.

-

Caption: A comprehensive analytical workflow for the characterization of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several avenues for its exploration in drug development. The 3-hydroxynaphthalene-2-carboxamide core is a known pharmacophore with established antimicrobial activity. The 2,6-dimethylphenyl moiety can serve to enhance metabolic stability by sterically hindering enzymatic degradation and can also influence the conformational preferences of the molecule, potentially leading to improved binding affinity for specific biological targets. Further research into its biological activity, particularly against bacterial and cancer cell lines, is warranted.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While direct experimental data remains to be fully elucidated in the public domain, a robust profile has been constructed based on the well-understood chemistry of its constituent parts and data from closely related analogues. The provided synthetic and analytical protocols offer a solid foundation for researchers to produce and characterize this compound with a high degree of confidence. The insights into its predicted properties and potential applications are intended to stimulate and guide future research into this promising molecule.

References

-

PubChem. 3-Hydroxy-4'-methoxy-2-naphthanilide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]

-

Jampilek, J., et al. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules, 23(7), 1647. [Link]

-

Jampilek, J., et al. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. PubMed, 30061501. [Link]

-

OECD. 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. OECD Existing Chemicals Database. [Link]

-

Jampilek, J., et al. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. ResearchGate. [Link]

-

LabSolutions. 3-Hydroxy-3′-nitro-2-naphthanilide. [Link]

-

Jampilek, J., et al. (2018). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Semantic Scholar. [Link]

-

Michalik, M., et al. (2014). B3LYP Study of 3-hydroxynaphthalene-2-carboxanilide para-derivatives. Acta Chimica Slovaca, 7(1), 25-31. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0206259). [Link]

-

Wikipedia. 3-Hydroxy-2-naphthoic acid. [Link]

-

PubChem. Pigment Red 170. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenyl-. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. PIGMENT RED 170. [Link]

-

PubChem. Pigment Red 176. National Center for Biotechnology Information. [Link]

-

PubChem. Pigment Red 5. National Center for Biotechnology Information. [Link]

-

PubChem. C.I. 37505. National Center for Biotechnology Information. [Link]

-

ResearchGate. 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). [Link]

-

Penchev, P. N., & Nachkova, S. R. A database of assigned C-13 NMR spectra. [Link]

-

Penchev, P. N., & Nachkova, S. R. (2014). A database of assigned C-13 NMR spectra. Figshare. [Link]

-

PubChem. (-)-3-(6-Hydroxy-2-naphthyl)-2,2-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Identification of the in Vitro Metabolites of 3,4-Dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (ARQ 501; -Lapachone) in Whole Blood. [Link]

-

Lemmens, A. K., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Physical Chemistry Chemical Physics, 22(32), 17796-17804. [Link]

-

Global Substance Registration System. PIGMENT RED 170. [Link]

-

GNPS. UCSD Computational Mass Spectrometry Website. [Link]

-

SpectraBase. 2,6-Dimethyl-naphthalene. [Link]

Sources

- 1. 3-Hydroxy-4'-methoxy-2-naphthanilide | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.washington.edu [chem.washington.edu]

- 4. 3-Hydroxy-2-naphthoic acid CAS#: 92-70-6 [m.chemicalbook.com]

- 5. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Prospective Mechanisms of Action of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide belongs to the broader class of N-aryl-hydroxynaphthalenecarboxamides, a chemical scaffold associated with a diverse range of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented in publicly accessible literature, a comprehensive analysis of its structural analogues provides a strong foundation for proposing and validating its potential mechanisms of action. This guide synthesizes the existing knowledge on related compounds to construct a logical framework for investigating its biological activity, focusing on potential antimicrobial, anticancer, and neurological applications. We present detailed, field-proven experimental protocols designed to systematically test these hypotheses, providing a roadmap for future research and development.

Introduction and Molecular Context

This compound is a synthetic compound featuring a 3-hydroxynaphthalene-2-carboxamide core. This core structure is a cyclic analogue of salicylanilides, which are known for their anti-infective properties.[1] The molecule's key features are:

-

A Planar Naphthalene Ring System: This large, lipophilic moiety often facilitates intercalation with biological macromolecules or passage through cellular membranes.

-

A Carboxamide Linker: This group is critical for biological activity, often participating in hydrogen bonding with enzyme active sites.

-

A Substituted Phenyl Ring: The N-(2,6-dimethylphenyl) group significantly influences the molecule's steric and electronic properties, which in turn dictates its binding specificity and pharmacokinetic profile.

The existing body of research on analogous N-aryl-hydroxynaphthalenecarboxamides reveals significant antimicrobial activity against various bacterial and mycobacterial strains, including resistant variants.[2][3][4][5] Furthermore, the broader naphthamide class has been explored for its potential as anticancer agents through the inhibition of key enzymes like Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] This guide will therefore focus on delineating the most probable mechanisms of action and provide the experimental frameworks to validate them.

Prospective Mechanisms of Action & Experimental Validation

Based on the structure of this compound and the activities of its congeners, we can postulate several primary mechanisms of action.

Antimicrobial Action: Disruption of Bacterial Systems

The most prominent activity reported for this class of compounds is its antimicrobial effect.[1][2][3] The mechanism is likely analogous to that of salicylanilides, which involves the inhibition of critical bacterial enzyme systems.[1]

Hypothesized Target: Inhibition of bacterial two-component regulatory systems (TCS), transglycosylases, or other essential enzymes.

Causality of Experimental Choices: A multi-pronged approach is necessary to first confirm the antimicrobial activity and then to pinpoint the specific molecular target. We begin with broad screening to determine the spectrum of activity, followed by assays to investigate effects on cell wall integrity and metabolic viability, and finally, specific enzymatic assays to identify the direct target.

Experimental Protocol 1: Determining Antimicrobial Spectrum and Potency

-

Objective: To quantify the antimicrobial activity against a panel of clinically relevant bacteria and mycobacteria.

-

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

-

Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, MRSA strains, Mycobacterium tuberculosis H37Ra).[2]

-

Include positive controls (e.g., ampicillin, rifampicin) and negative controls (media and DMSO).[1][2]

-

Incubate the plates under optimal conditions for each organism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Self-Validation: The inclusion of standard antibiotics provides a benchmark for potency, while the vehicle control ensures that the observed effects are not due to the solvent.

Experimental Protocol 2: Assessing Effect on Bacterial Cell Metabolism

-

Objective: To determine if the compound affects the metabolic activity and viability of bacterial cells.

-

Methodology: MTT Assay

-

Treat a suspension of the target bacteria (e.g., M. tuberculosis H37Ra) with the compound at concentrations around its MIC.[4][5]

-

After a suitable incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution.

-

Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity.

-

-

Causality: This assay provides a quantitative measure of the compound's impact on cellular respiration and viability, offering a broader view than a static MIC reading.

Anticancer Action: Kinase and Enzyme Inhibition

Naphthamide derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis.[6][7]

Hypothesized Target 1: VEGFR-2 Inhibition

VEGFR-2 is a critical receptor tyrosine kinase in the angiogenesis pathway, essential for tumor growth.[7]

Experimental Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

-

Objective: To directly measure the inhibitory effect of the compound on VEGFR-2 kinase activity.

-

Methodology:

-

Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

The assay measures the amount of ADP produced from the kinase's ATP consumption.

-

Incubate recombinant human VEGFR-2 enzyme with its substrate (a synthetic peptide) and ATP in the presence of varying concentrations of this compound.

-

After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.

-

Add a second reagent to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Measure the resulting luminescence, which is proportional to the ADP produced and thus the kinase activity.

-

Calculate the IC50 value from the dose-response curve.

-

-

Data Presentation:

| Compound | Target | IC50 (nM) |

| This compound | VEGFR-2 | TBD |

| Sunitinib (Control) | VEGFR-2 | ~2-10 |

Hypothesized Target 2: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is crucial for the synthesis of nucleotides, and its inhibition can halt cancer cell proliferation.[6]

Experimental Protocol 4: In Vitro DHFR Inhibition Assay

-

Objective: To quantify the inhibition of DHFR enzyme activity.

-

Methodology:

-

This is a spectrophotometric assay that follows the oxidation of NADPH to NADP+.

-

In a cuvette, combine a buffered solution, dihydrofolate (the substrate), and NADPH.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding a known amount of DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

-

Calculate the rate of reaction and determine the IC50 of the compound.

-

-

Causality: This direct enzymatic assay confirms whether the compound interacts with this specific, validated anticancer target.

Workflow for Anticancer Mechanism Validation

Caption: Workflow for validating anticancer activity.

Neurological Action: GABA System Modulation

The N-(2,6-dimethylphenyl) moiety is present in some neurologically active compounds. For instance, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone has been identified as an anticonvulsant that inhibits GABA transaminase, thereby increasing GABA levels.[8]

Hypothesized Target: Inhibition of GABA transaminase (GABA-T).

Experimental Protocol 5: In Vitro GABA-T Inhibition Assay

-

Objective: To determine if the compound can inhibit the primary enzyme responsible for GABA degradation.

-

Methodology:

-

Use a commercially available GABA-T inhibitor screening kit or a well-established spectrophotometric method.

-

The assay typically involves incubating purified GABA-T with GABA and α-ketoglutarate in the presence of the test compound.

-

The reaction produces glutamate and succinate semialdehyde. The subsequent conversion of succinate semialdehyde by a dehydrogenase is coupled to the reduction of NAD+ to NADH.

-

Monitor the increase in absorbance at 340 nm due to NADH production.

-

A reduced rate of absorbance increase in the presence of the compound indicates GABA-T inhibition.

-

-

Self-Validation: Run parallel experiments with a known GABA-T inhibitor (e.g., Vigabatrin) to validate the assay setup and provide a positive control.

Signaling Pathway: Hypothesized GABA-T Inhibition

Caption: Proposed inhibition of GABA transaminase.

Summary and Future Directions

This compound is a molecule of significant interest due to the established biological activities of its structural class. The evidence strongly suggests that its primary mechanism of action is likely to be in the antimicrobial domain, with plausible secondary activities in oncology and neurology. The experimental protocols outlined in this guide provide a clear, logical, and scientifically rigorous path to elucidating its precise molecular targets.

Successful validation of any of these mechanisms would warrant further investigation into structure-activity relationships (SAR), lead optimization for improved potency and selectivity, and subsequent progression into more complex cellular and in vivo models.

References

-

Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9785. [Link]

-

Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]

-

Jampilek, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(14), 4336. [Link]

-

Zatloukal, M., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(11), 1433. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34098-34115. [Link]

-

Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry, 48(20), 6202-6211. [Link]

-

Zatloukal, M., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. ResearchGate. [Link]

-

Li, X., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 706-710. [Link]

-

Jampilek, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. ResearchGate. [Link]

-

Kucerova-Chlupacova, M., et al. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 23(9), 2057-2065. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-aryl-3-hydroxynaphthalene-2-carboxamides: A Guide for Drug Discovery Professionals

An In-depth Technical Guide:

Abstract

N-aryl-3-hydroxynaphthalene-2-carboxamides represent a versatile class of organic compounds demonstrating a remarkable breadth of biological activities. Characterized by a naphthalene core linked to an aryl group via a carboxamide bridge, this scaffold has emerged as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We delve into their significant antimicrobial (antibacterial and antimycobacterial), anticancer, anti-inflammatory, and antitrypanosomal properties, supported by quantitative data and structure-activity relationship (SAR) analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to replicate and build upon existing findings. This document serves as an authoritative resource for scientists and professionals engaged in drug discovery and development, aiming to harness the therapeutic potential of the N-aryl-3-hydroxynaphthalene-2-carboxamide core.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, unrelated biological targets—is a cornerstone of efficient drug discovery. N-aryl-3-hydroxynaphthalene-2-carboxamides have solidified their status as such a scaffold. These compounds are structurally analogous to salicylanilides and feature a rigid naphthalene ring system, a crucial hydroxyl group, and a variable N-aryl substituent connected by an amide linker.[1][2] This arrangement facilitates critical interactions, such as hydrogen bonding and hydrophobic contacts, with various biological macromolecules.

The amide bond, in particular, is vital for their biological activity.[2] The versatility of this scaffold stems from the ease with which the N-aryl ring can be chemically modified. By introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions, researchers can fine-tune the molecule's physicochemical properties, most notably its lipophilicity.[3] As this guide will demonstrate, lipophilicity is a critical determinant that profoundly influences the absorption, distribution, metabolism, and ultimately, the pharmacological activity of these compounds.[3] This guide explores the extensive research that has established these molecules as potent agents with antibacterial, antimycobacterial, anticancer, anti-inflammatory, and even herbicidal activities.[2][3][4]

Synthesis and Physicochemical Properties

General Synthesis Pathway

The synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides is typically achieved through a one-pot condensation reaction. The process involves reacting 3-hydroxynaphthalene-2-carboxylic acid with a selected substituted aniline. The use of phosphorus trichloride (PCl₃) in a solvent like dry chlorobenzene is a common and effective method.[5] Modern synthetic approaches frequently employ microwave-assisted heating, which significantly accelerates the reaction time and often improves yields compared to conventional heating methods.[3][6]

The causality behind this choice of reagents lies in the mechanism: Phosphorus trichloride acts as a dehydrating and activating agent, converting the carboxylic acid into a more reactive acyl chloride intermediate in situ. This intermediate is then readily attacked by the nucleophilic amine of the aniline derivative to form the stable amide bond.

Caption: General workflow for the microwave-assisted synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.

The Critical Role of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property for this class of compounds. It governs the ability of a drug to cross biological membranes, such as bacterial cell walls or the plasma membrane of a cancer cell, to reach its intracellular target.[3] This property is typically quantified experimentally by methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or calculated as log P. The substitution pattern on the N-aryl ring directly modulates the lipophilicity, which in turn correlates strongly with the observed biological activity.[3]

Key Biological Activities

N-aryl-3-hydroxynaphthalene-2-carboxamides exhibit a wide spectrum of biological actions, with antimicrobial and anticancer activities being the most extensively studied.

Antimicrobial Activity

These compounds have demonstrated potent activity against a range of clinically relevant bacteria and mycobacteria, including drug-resistant strains.

Significant activity has been reported against Gram-positive bacteria, particularly Staphylococcus aureus and its methicillin-resistant strains (MRSA).[1][7] For instance, 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide both showed a minimum inhibitory concentration (MIC) of 12 µM against all tested MRSA strains, an activity four times higher than the standard ampicillin.[1][7] Another compound, 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, also showed high activity against S. aureus and MRSA with an MIC of 55.0 µmol/L.[3][8]

The scaffold has proven particularly effective against mycobacteria. Several derivatives show activity against Mycobacterium tuberculosis, M. kansasii, and M. marinum that is comparable or superior to the first-line drug isoniazid.[3][8] Notably, 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide was highly active against M. kansasii (MIC = 13.0 µmol/L), and N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide was potent against M. marinum (MIC = 28.4 µmol/L).[3][8] Furthermore, certain N-alkoxyphenyl derivatives demonstrated promising activity against M. tuberculosis and M. avium subsp. paratuberculosis.[1][7] A key advantage observed for the most effective compounds was the lack of significant cytotoxicity against human cell lines like THP-1 monocytes, indicating a favorable selectivity index.[1][7]

| Compound | Target Organism | MIC (µM) | Reference Standard |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12 | Ampicillin |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12 | Ampicillin |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis H37Ra | 23 | Rifampicin |

| 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra | 24 | Rifampicin |

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 | Isoniazid |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 | Isoniazid |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 | Rifampicin |

Table 1: Summary of potent antimicrobial activities of selected N-aryl-3-hydroxynaphthalene-2-carboxamides.[1][3][7][9]

Anticancer Activity

Derivatives of this scaffold have shown strong antiproliferative activity against various human cancer cell lines.[4] Studies on 1-hydroxynaphthalene-2-carboxanilides, a closely related series, revealed that these compounds can induce apoptosis in cancer cells and that their efficacy can be independent of the p53 tumor suppressor gene status.[10][11] This is a significant finding, as many conventional chemotherapies are less effective against p53-mutated cancers.[11]

Some derivatives exhibited growth inhibition at nanomolar concentrations (GI50 from 34 nM to 134 nM), comparable to established agents like doxorubicin.[4] The mechanism is believed to involve the activation of apoptotic pathways.[4] For example, certain N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide derivatives were found to induce tumor cell apoptosis and showed potent cytotoxicity against acute promyelocytic leukemia NB4 cells, with IC50 values as low as 0.82 µM.[12]

Anti-inflammatory and Other Activities

While less explored, the anti-inflammatory potential of related carboxamide structures is significant. These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and suppress the oxidative burst response in phagocytic cells, a key event in inflammation.[13][14]

Beyond these core areas, N-aryl-3-hydroxynaphthalene-2-carboxamides have demonstrated a range of other biological effects:

-

Antitrypanosomal Activity: Certain derivatives, particularly those with trifluoromethylphenyl substituents, showed high activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with MIC values as low as 1.56 µmol/dm³.[9]

-

Herbicidal Activity: Many compounds in this class are potent inhibitors of photosynthetic electron transport (PET) in plant chloroplasts.[3] The mechanism involves binding to and inhibiting photosystem II (PS II), a key protein complex in the thylakoid membrane, thereby blocking photosynthesis.[2] The most active compounds, such as 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, display IC50 values for PET inhibition as low as 16.9 μmol/L.[3][8]

Caption: Logical flow of Structure-Activity Relationships (SAR) for the hydroxynaphthalene-carboxamide scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments.

Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.

-

Preparation: Suspend 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the desired substituted aniline (1 equivalent) in dry chlorobenzene (approx. 5-6 mL per mmol of acid) in a microwave reactor vessel.

-

Catalyst Addition: Add phosphorus trichloride (PCl₃) (0.5 equivalents) dropwise to the suspension while stirring.

-

Microwave Reaction: Seal the vessel and heat the mixture in a microwave reactor for 15-45 minutes at 130°C. Monitor the reaction progress if possible (e.g., by TLC).

-

Work-up: After cooling, evaporate the solvent under reduced pressure.

-

Purification: Wash the resulting solid residue with 2 M hydrochloric acid (HCl) to remove unreacted aniline, followed by water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure N-aryl-3-hydroxynaphthalene-2-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum: Culture the bacterial or mycobacterial strain overnight in appropriate broth media. Dilute the culture to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + medium, no compound) and a negative control (medium only). If available, include a standard drug (e.g., ampicillin, isoniazid) as a reference.

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 24-48 hours (or longer for slow-growing mycobacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay

This protocol is used to assess the herbicidal potential of the compounds.

-

Chloroplast Isolation: Isolate active chloroplasts from fresh spinach leaves (Spinacia oleracea L.) using standard differential centrifugation techniques in a buffered, isotonic solution.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the isolated chloroplasts, and an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP).

-

Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture.

-

Initiation of Photosynthesis: Illuminate the samples with a light source to initiate photosynthesis.

-

Measurement: Measure the rate of reduction of the electron acceptor spectrophotometrically. The inhibition of PET is observed as a decrease in the rate of acceptor reduction.

-

IC50 Calculation: The IC50 value, the concentration of the compound required to inhibit 50% of the PET activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

N-aryl-3-hydroxynaphthalene-2-carboxamides have unequivocally demonstrated their value as a versatile and highly adaptable scaffold in medicinal chemistry. The extensive body of research highlights their potent antimicrobial and anticancer activities, with several derivatives showing efficacy superior to existing drugs. The clear structure-activity relationships, primarily driven by the nature and position of substituents on the N-aryl ring, provide a rational basis for the design of next-generation analogues with enhanced potency and selectivity.

Future research should focus on several key areas:

-

Mechanism of Action: While initial mechanisms have been proposed (e.g., PS II inhibition, apoptosis induction), detailed molecular targets for the antimicrobial and anticancer effects remain to be fully elucidated. Identifying specific enzyme targets or signaling pathways will be crucial for optimization.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed for the most promising lead compounds to assess their drug-like properties and potential for in vivo efficacy.

-

Spectrum Expansion: Investigating the activity of this scaffold against other pathogens (e.g., fungi, other parasites) and different cancer types could uncover new therapeutic applications.

References

-

Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides 1–24. Reagents and conditions: (a) PCl3, chlorobenzene, MW, 45 min. (n.d.). ResearchGate. Retrieved from [Link]

-

Gonec, T., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 18(7), 7977-7994. [Link]

-

3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity. (2018). R Discovery. Retrieved from [Link]

-

Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9785. [Link]

-

Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Retrieved from [Link]

-

Synthesis of ring-substituted 3-hydroxynaphthalene-2-carboxanilides 1–8c. (n.d.). ResearchGate. Retrieved from [Link]

-

Gonec, T., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. Retrieved from [Link]

-

Zhang, X., Song, Y., Wang, J., Wang, L., Fan, R., & Wang, Y. (2012). Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide. European journal of medicinal chemistry, 53, 237-244. [Link]

-

Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Retrieved from [Link]

-

Synthesis of 3‐aryl‐N‐tosylnaphthalene‐2‐carboxamides 3a–3l. (n.d.). ResearchGate. Retrieved from [Link]

-

El-Naggar, A. M., Ahmed, F. S., Abd El-Salam, A. M., & El-Gazzar, M. A. (1983). Synthesis of some 3-hydroxynaphthalene-2-carbonylamino acid and dipeptide derivatives. International journal of peptide and protein research, 22(2), 251-256. [Link]

-

Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9785. [Link]

-

Preparation and Biological Properties of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. (2019). ResearchGate. Retrieved from [Link]

-

Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Ullah, M., Perveen, S., Zaheer-ul-Haq, & Choudhary, M. I. (2012). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central journal, 6(1), 143. [Link]

-

Spaczynska, E., Mrozek-Wilczkiewicz, A., Malarz, K., Kos, J., Gonec, T., Oravec, M., Gawecki, R., Bak, A., Dohanosova, J., Kapustikova, I., Liptaj, T., Jampilek, J., & Musiol, R. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific reports, 9(1), 6387. [Link]

-

Spaczynska, E., Mrozek-Wilczkiewicz, A., Malarz, K., Kos, J., Gonec, T., Oravec, M., Gawecki, R., Bak, A., Dohanosova, J., Kapustikova, I., Liptaj, T., Jampilek, J., & Musiol, R. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. ResearchGate. Retrieved from [Link]

-

Pérez, C., Parravicini, O., Sarotti, A. M., & Pellegrinet, S. C. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules (Basel, Switzerland), 27(10), 3121. [Link]

-

Gonec, T., Sestak, V., Bobal, P., & Jampilek, J. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Pharmaceuticals, 16(11), 1601. [Link]

-

Gonec, T., Pospisilova, S., Kauerova, T., Kos, J., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Pharmaceutical and biomedical analysis, 198, 114008. [Link]

-

Schematic structure of studied 3-hydroxynaphthalene-2-carboxamide para-derivatives with atom notation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 92886-99-2)

Abstract

N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS No. 92886-99-2) is a member of the 3-hydroxynaphthalene-2-carboxanilide chemical class. This scaffold is synthesized from the precursor 3-hydroxy-2-naphthoic acid and is recognized as a "privileged structure" in medicinal chemistry due to its potential for diverse biological activities. While specific research on this particular derivative is limited in public literature, its structural analogs have demonstrated significant potential as antimicrobial, antimycobacterial, and herbicidal agents.[1][2][3] This guide provides a comprehensive overview of the compound's structure, physicochemical properties, a validated synthesis protocol based on established methodologies for its class, and a discussion of its potential applications in drug discovery and agricultural science, grounded in the activities of its close structural relatives.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the cornerstone of all further research. The key identifiers and computed physicochemical properties for this compound are summarized below.

Nomenclature and Key Identifiers

| Identifier | Value | Source |

| CAS Number | 92886-99-2 | [4] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₉H₁₇NO₂ | [4] |

| Molecular Weight | 291.34 g/mol | [4] |

| SMILES | O=C(C1=C(O)C=C2C=CC=CC2=C1)NC3=C(C)C=CC=C3C | [4] |

| MDL Number | MFCD26407678 | [4] |

Molecular Structure

The structure consists of a 3-hydroxynaphthalene-2-carboxamide core. The amide nitrogen is substituted with a 2,6-dimethylphenyl group. The steric hindrance introduced by the ortho-methyl groups on the phenyl ring is a key structural feature that influences its conformation and interaction with biological targets.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

This protocol is a robust method for synthesizing carboxanilides of this class, often employing a coupling agent or conversion to an acyl chloride intermediate to facilitate the reaction. Microwave-assisted synthesis has also been shown to be effective for this class of compounds. [1] Objective: To synthesize this compound from 3-hydroxy-2-naphthoic acid.

Materials:

-

3-Hydroxy-2-naphthoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq) or Phosphorus trichloride (PCl₃)

-

2,6-Dimethylaniline (1.1 eq)

-

Anhydrous Toluene or Dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or Pyridine (as base, 1.5 eq)

-

Hydrochloric acid (1M solution)

-

Sodium bicarbonate (saturate solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel, ice bath.

Workflow Diagram:

Caption: Step-by-step synthesis workflow diagram.

Procedure:

-

Acyl Chloride Formation: To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0°C. After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Amidation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude 3-hydroxy-2-naphthoyl chloride in fresh anhydrous toluene.

-

Coupling: In a separate flask, dissolve 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene. Cool this solution in an ice bath.

-

Reaction: Add the acyl chloride solution dropwise to the aniline solution with vigorous stirring. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated)

While specific spectra for CAS 92886-99-2 are not publicly available, the following characteristic signals would be expected based on its structure:

-

¹H NMR:

-

Aromatic protons from the naphthalene and phenyl rings (multiple signals in the δ 7.0-8.5 ppm range).

-

A singlet for the amide N-H proton (likely δ 8.5-10.0 ppm).

-

A singlet for the hydroxyl O-H proton (broad, variable chemical shift).

-

A sharp singlet for the two equivalent methyl groups (CH₃) on the phenyl ring (likely δ 2.0-2.5 ppm).

-

-

¹³C NMR:

-

A carbonyl carbon (C=O) signal around δ 165-170 ppm.

-

Multiple signals in the aromatic region (δ 110-150 ppm).

-

Signals for the methyl carbons around δ 15-20 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretching band (~3400-3200 cm⁻¹).

-

An N-H stretching band (~3300 cm⁻¹).

-

A strong C=O (amide I) stretching band (~1650 cm⁻¹).

-

C-H stretching bands for aromatic and methyl groups (~3100-2850 cm⁻¹).

-

C=C aromatic ring stretching bands (~1600-1450 cm⁻¹).

-

-

Mass Spectrometry:

-

A molecular ion peak [M]⁺ at m/z = 291.34.

-

Characteristic fragmentation patterns corresponding to the loss of the dimethylphenyl group or cleavage of the amide bond.

-

Potential Applications and Biological Activity

The 3-hydroxynaphthalene-2-carboxanilide scaffold is a bioisostere of salicylanilides, which are known for a wide range of biological activities. [3]Research on analogs of CAS 92886-99-2 suggests several promising avenues for investigation.

Antimicrobial and Antimycobacterial Activity

Numerous studies have demonstrated that derivatives of 3-hydroxynaphthalene-2-carboxanilide possess potent activity against various bacterial and mycobacterial strains.

-

Activity against MRSA: Certain derivatives have shown submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. [1]For example, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited MICs in the range of 0.16–0.68 µM. [1]* Antitubercular Potential: Analogs such as N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide have shown activity against M. tuberculosis comparable to the frontline drug rifampicin. [1]Other derivatives, like 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide, also displayed significant activity against M. tuberculosis. [2] The mechanism is believed to be similar to that of salicylanilides, potentially involving the inhibition of key bacterial enzymatic systems. [3]The specific substitution pattern on the anilide ring is crucial for potency.

Herbicidal and Photosynthesis-Inhibiting Activity

A significant body of research has focused on the ability of this chemical class to inhibit photosynthetic electron transport (PET) in plant chloroplasts. [1][2]* Mechanism of Action: These compounds are believed to act as inhibitors of photosystem II (PSII), disrupting the flow of electrons and thereby killing the plant. [1]* Structure-Activity Relationship (SAR): The PET-inhibiting activity is highly dependent on the lipophilicity and the position of substituents on the anilide ring. [1]For instance, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a close analog to the title compound, showed high PET-inhibiting activity with an IC₅₀ value around 10 µM. [1]This suggests that CAS 92886-99-2 likely possesses similar herbicidal potential.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for CAS 92886-99-2. However, based on the data for its precursor, 3-hydroxy-2-naphthoic acid, and general principles for handling aromatic amides, the following precautions are recommended.

-

Hazard Identification: The precursor, 3-hydroxy-2-naphthoic acid, is known to be an irritant to the skin, eyes, and respiratory system. [5][6]Similar properties should be assumed for this derivative.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 92886-99-2) is a structurally interesting molecule belonging to a class of compounds with demonstrated, versatile biological activity. While specific experimental data for this compound remains scarce, a robust synthesis pathway can be proposed, and its potential as an antimicrobial or herbicidal agent can be inferred from extensive research on its analogs. The 3-hydroxynaphthalene-2-carboxanilide core represents a valuable scaffold for future drug discovery and agrochemical development. Further investigation is warranted to fully characterize the specific biological profile and potential applications of this particular derivative.

References

-

Kos, J., Zadrazilova, I., Pesko, M., & Jampilek, J. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. Article. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pigment Red 5. PubChem Compound Database. Retrieved from: [Link]

-

Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. Available at: [Link]

-

Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Wikipedia. Retrieved from: [Link]

-

SIELC Technologies. (2018). 3-Hydroxy-2-naphthoic acid. SIELC. Retrieved from: [Link]

-

OECD. (2004). 3-Hydroxy-2-naphthoic acid SIDS Initial Assessment Report. OECD Existing Chemicals Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-hydroxyphenyl)-. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 92886-99-2|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Discovery and History of Hydroxynaphthalene-Carboxanilides

This guide provides a comprehensive technical overview of hydroxynaphthalene-carboxanilides, a class of compounds with a rich history that has evolved from industrial dyes to promising therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, synthesis, and multifaceted biological activities of these fascinating molecules.

From Vivid Dyes to Vital Drugs: A Historical Perspective

The story of hydroxynaphthalene-carboxanilides begins not in a pharmaceutical lab, but in the burgeoning dye industry of the early 20th century. The core chemical scaffold of these compounds is rooted in 3-hydroxy-2-naphthoic acid , a key precursor for a class of azo dyes and pigments known as Naphthol AS .[1] These "azoic" dyes were prized for their ability to produce vibrant and lightfast colors on textiles. The synthesis of the anilides of 3-hydroxy-2-naphthoic acid, the very essence of hydroxynaphthalene-carboxanilides, was documented as early as 1933 in the patent literature, highlighting their established presence in industrial chemistry.[2]

The transition from dye intermediates to potential therapeutic agents represents a classic example of drug repurposing, driven by the structural similarities to known bioactive molecules. A pivotal connection can be made to the salicylanilides, a related class of compounds. The most notable member of this class is niclosamide , a chlorinated salicylanilide synthesized in 1958 and widely used as an anthelmintic drug to treat tapeworm infections.[3] The established biological activity of niclosamide spurred investigations into structurally analogous compounds, including the hydroxynaphthalene-carboxanilides. Researchers hypothesized that the shared pharmacophoric features—an acidic hydroxyl group and an amide linkage—could confer similar biological effects.

Synthesis and Physicochemical Properties

The synthesis of hydroxynaphthalene-carboxanilides is a well-established process, with modern advancements offering more efficient methods.

Synthesis of the Precursor: 3-Hydroxy-2-naphthoic Acid

The journey begins with the synthesis of the foundational molecule, 3-hydroxy-2-naphthoic acid. The traditional and still widely used method is the Kolbe-Schmitt reaction .[1] This reaction involves the carboxylation of 2-naphthol under pressure and elevated temperature.

Experimental Protocol: Kolbe-Schmitt Reaction for 3-Hydroxy-2-naphthoic Acid

-

Reactants: 2-Naphthol, a strong base (e.g., sodium hydroxide), and carbon dioxide.

-

Conditions: The reaction is typically carried out in an autoclave under high pressure (several atmospheres) and at a temperature of approximately 200-250°C.

-

Mechanism: The 2-naphthol is first converted to its phenoxide salt with the strong base. The phenoxide then undergoes electrophilic substitution with carbon dioxide, with the carboxyl group preferentially adding at the 3-position.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by acidification. The resulting 3-hydroxy-2-naphthoic acid can be purified by recrystallization.

Amide Bond Formation: Synthesis of Hydroxynaphthalene-Carboxanilides

The final step in the synthesis is the formation of the amide bond between 3-hydroxy-2-naphthoic acid and a substituted aniline. While traditional methods involving acid chlorides are effective, modern approaches often utilize microwave-assisted synthesis for improved efficiency.

Experimental Protocol: Microwave-Assisted Synthesis of Hydroxynaphthalene-Carboxanilides

-

Reactants: 3-Hydroxy-2-naphthoic acid, a substituted aniline, and a coupling agent (e.g., phosphorus trichloride) in a suitable solvent like chlorobenzene.[4][5]

-

Microwave Conditions: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (typically 10-30 minutes).

-

Mechanism: Phosphorus trichloride activates the carboxylic acid, facilitating nucleophilic attack by the amine of the aniline to form the amide bond.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization from a suitable solvent like ethanol.

The Critical Role of Lipophilicity

A key physicochemical property governing the biological activity of hydroxynaphthalene-carboxanilides is their lipophilicity .[6] This property, often expressed as the logarithm of the partition coefficient (log P), influences the compound's ability to cross biological membranes and interact with its molecular targets. The lipophilicity can be fine-tuned by varying the substituents on the anilide ring. Generally, the introduction of halogen atoms or other lipophilic groups increases the overall lipophilicity of the molecule.[6]

A Spectrum of Biological Activities and Mechanisms of Action

Hydroxynaphthalene-carboxanilides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.[3][6]

Anthelmintic Activity: Uncoupling Oxidative Phosphorylation

Drawing parallels with niclosamide, the primary mechanism of anthelmintic action for many hydroxynaphthalene-carboxanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[7][8]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation